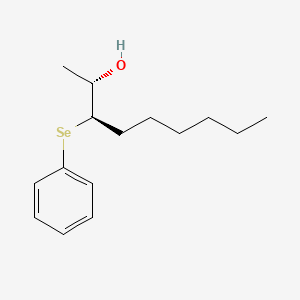
(2S,3R)-3-(Phenylselanyl)nonan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-(Phenylselanyl)nonan-2-OL is an organic compound that belongs to the class of organoselenium compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(Phenylselanyl)nonan-2-OL typically involves the introduction of a phenylselanyl group into a nonan-2-OL backbone. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: A common method involves the nucleophilic substitution of a halogenated precursor with a phenylselanyl anion.
Oxidative Addition: Another approach is the oxidative addition of phenylselenium chloride to an alkene, followed by reduction to obtain the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-(Phenylselanyl)nonan-2-OL can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further participate in elimination reactions.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding nonan-2-OL.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide, while reduction would produce nonan-2-OL.
Applications De Recherche Scientifique
Chemistry
Biology
Medicine
Organoselenium compounds are known for their antioxidant properties, and (2S,3R)-3-(Phenylselanyl)nonan-2-OL could be explored for its potential therapeutic benefits.
Industry
In materials science, the compound could be used in the development of selenium-containing polymers or other advanced materials.
Mécanisme D'action
The mechanism by which (2S,3R)-3-(Phenylselanyl)nonan-2-OL exerts its effects would depend on its specific application. For example, in biological systems, it might interact with enzymes or other proteins, influencing redox reactions or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-(Phenylselanyl)butan-2-OL: A shorter-chain analog with similar chemical properties.
(2S,3R)-3-(Phenylselanyl)hexan-2-OL: A medium-chain analog with comparable reactivity.
Uniqueness
(2S,3R)-3-(Phenylselanyl)nonan-2-OL is unique due to its specific chain length and stereochemistry, which can influence its reactivity and interactions in various applications.
Propriétés
Numéro CAS |
834882-78-9 |
|---|---|
Formule moléculaire |
C15H24OSe |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
(2S,3R)-3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3/t13-,15+/m0/s1 |
Clé InChI |
OKNNBCXIRUYEER-DZGCQCFKSA-N |
SMILES isomérique |
CCCCCC[C@H]([C@H](C)O)[Se]C1=CC=CC=C1 |
SMILES canonique |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


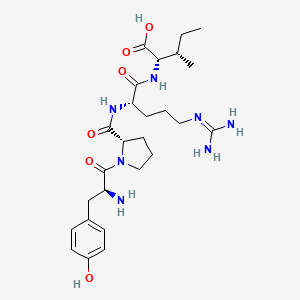
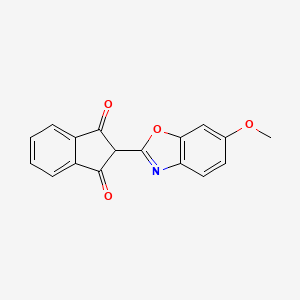
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
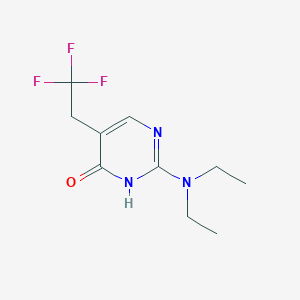


![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)
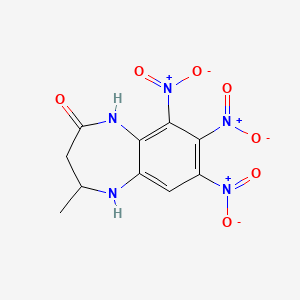
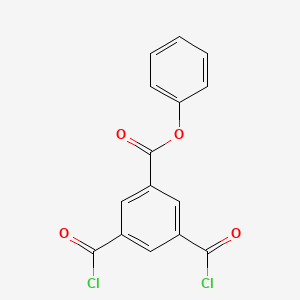
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)

